tert-Butyl 2-oxopentanoate
CAS No.: 88945-69-1
Cat. No.: VC14339630
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88945-69-1 |
|---|---|
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | tert-butyl 2-oxopentanoate |
| Standard InChI | InChI=1S/C9H16O3/c1-5-6-7(10)8(11)12-9(2,3)4/h5-6H2,1-4H3 |
| Standard InChI Key | RKWJIFVZULBMHX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
tert-Butyl 2-oxopentanoate features a molecular formula of and a molar mass of 172.22 g/mol. The compound’s structure is defined by a pentan-2-one backbone esterified with tert-butanol, yielding the IUPAC name tert-butyl 4-oxopentanoate. Key structural attributes include:
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Carbonyl Group (C=O): Positioned at the second carbon, this group confers electrophilic reactivity, facilitating nucleophilic attacks.
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Ester Group (RCOOR'): The tert-butyl ester moiety enhances steric bulk, influencing solubility and reaction kinetics.
The compound’s stereoelectronic properties are critical in dictating its behavior in synthetic pathways. For instance, the tert-butyl group’s bulky nature impedes undesired side reactions, such as ester hydrolysis under acidic conditions.
Synthetic Methodologies
Reformatsky Reaction-Based Synthesis
A prominent synthesis route involves the Reformatsky reaction, where zinc-mediated coupling of tert-butyl bromoacetate with ketones yields β-hydroxy esters. For example:
This method, documented in patent WO2014203045A1, achieves moderate yields (65%) under optimized conditions (65°C, 24 hours) .
Catalytic Oxidation Systems
Recent protocols employ copper(II) salts with diimine ligands and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for oxidizing tert-butyl 2-hydroxypentanoate to the corresponding ketone. This oxidation proceeds efficiently in acetonitrile at 30–50°C, achieving >95% conversion .
Table 1: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Reformatsky Reaction | Zn, THF, 65°C, 24h | 65 | Stereoselectivity |
| Catalytic Oxidation | Cu(NO₃)₂, TEMPO, CH₃CN, 40°C | 95 | High efficiency, mild conditions |
Reactivity and Mechanistic Insights
Nucleophilic Additions
The ketone group undergoes nucleophilic additions with Grignard reagents or organolithium compounds. For instance, methylmagnesium bromide attacks the carbonyl carbon, producing tert-butyl 2-(hydroxy(phenyl)methyl)pentanoate:
\text{RMgBr} + \text{C=O} \rightarrow \text{RC(O^-)MgBr} \xrightarrow{\text{H}_2\text{O}} \text{RC(OH)R'}Transesterification
In the presence of acidic catalysts (e.g., camphorsulfonic acid), tert-butyl 2-oxopentanoate undergoes transesterification with alcohols, replacing the tert-butyl group with smaller alkyl chains. This reaction is pivotal in tailoring ester solubility for specific applications .
Physicochemical Properties
Table 2: Physical Properties of tert-Butyl 2-Oxopentanoate
| Property | Value | Source |
|---|---|---|
| Density | 0.961 g/mL | |
| Boiling Point | 215–220°C (760 mmHg) | |
| Refractive Index | 1.420 | |
| Solubility | Miscible with THF, CH₂Cl₂ |
The compound’s low melting point (-38°C) and moderate polarity make it suitable for reactions in non-polar solvents .
Applications in Pharmaceutical Synthesis
tert-Butyl 2-oxopentanoate is a key intermediate in statin production, including Atorvastatin and Rosuvastatin. In WO2014203045A1, it undergoes oxidation to form tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate, a precursor in statin side-chain synthesis .
Role in Agrochemicals
The compound’s ester group facilitates incorporation into herbicidal agents, enhancing bioavailability and environmental stability.
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